(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid
Description
(E)-3-(3-(Indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid is an α,β-unsaturated carboxylic acid derivative featuring a sulfonated indoline moiety and dimethoxy-substituted phenyl ring. The indoline sulfonyl group contributes to unique steric and electronic properties, differentiating it from simpler acrylic acid derivatives.
Properties
IUPAC Name |
(E)-3-[3-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-25-16-11-13(7-8-18(21)22)12-17(19(16)26-2)27(23,24)20-10-9-14-5-3-4-6-15(14)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCNVRJXSJPINX-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group . The final step involves the formation of the acrylic acid moiety through a Heck reaction, where the indole-sulfonyl derivative reacts with a suitable acrylate under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and sulfonylation steps, as well as the Heck reaction. These methods ensure higher yields, better purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid is a complex organic compound with an indole moiety, a sulfonyl group, and a dimethoxyphenyl group. It has diverse applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound has garnered interest in scientific research for its versatile applications:
- Chemistry Serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
- Biology Explored for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
- Medicine Examined for potential therapeutic applications, including as a drug candidate for various diseases.
- Industry Utilized in the development of advanced materials like polymers and coatings.
Chemical Reactions
This compound undergoes several chemical reactions, which include:
- Oxidation Oxidation can occur using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to sulfone derivatives.
- Reduction Reduction reactions, using agents like lithium aluminum hydride, can convert the sulfonyl group to a sulfide.
- Substitution Electrophilic substitution reactions are common due to the electron-rich indole ring.
Examples of Indole Derivatives
Other compounds containing an indole group have been studied for various applications :
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6- dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study
- 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione displayed a high level of antimitotic activity against tested human tumor cells, with mean GI50/TGI values of 15.72/50.68 μM .
Mechanism of Action
The mechanism of action of (E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group enhances the compound’s binding affinity and specificity . Pathways involved include inhibition of key enzymes in microbial and cancer cell metabolism, leading to cell death .
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The compound’s key structural elements include:
- 4,5-Dimethoxyphenyl ring : Increases lipophilicity and electron-donating effects.
- Acrylic acid backbone : Provides conjugation for UV activity and redox properties.
Table 1: Structural Comparison of Analogs
*Inferred from conjugated systems in A3 and curcumin analogs.
†Based on similar synthetic procedures in and .
Pharmacokinetic Considerations
- Metabolic Stability : The indoline sulfonyl group may reduce oxidative metabolism, extending half-life relative to compounds with hydroxy groups (e.g., curcumin analogs) .
Biological Activity
(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features an indole moiety, a sulfonyl group, and a dimethoxyphenyl group. Its synthesis typically involves several steps, starting with the preparation of the indole derivative through methods such as Fischer indole synthesis. The overall synthetic pathway can be summarized as follows:
- Fischer Indole Synthesis : Reacting phenylhydrazine with cyclohexanone in the presence of an acid catalyst.
- Sulfonylation : Introducing the sulfonyl group to form the indolin-1-ylsulfonyl moiety.
- Acrylic Acid Formation : Finalizing the structure through a reaction that links the dimethoxyphenyl group to the acrylic acid backbone.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for this compound have been reported in the sub-micromolar range, indicating potent antibacterial effects .
Anticancer Activity
The compound's anticancer properties have also been investigated. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. The presence of the indole moiety is believed to enhance its interaction with cellular targets involved in cancer progression .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The indole structure allows binding to various receptors, modulating their activity.
- Enzyme Inhibition : The sulfonyl group enhances binding affinity to enzymes involved in inflammation and cancer pathways.
Case Studies
Case Study 1: Antibacterial Activity Assessment
A study assessed the antibacterial efficacy of this compound against clinical isolates of MRSA. The compound exhibited an MIC value of 0.005 µM, significantly lower than standard antibiotics .
Case Study 2: Anticancer Efficacy
In another investigation focused on breast cancer cell lines, treatment with the compound resulted in a 70% reduction in cell viability at concentrations as low as 1 µM after 48 hours. This effect was linked to increased apoptosis markers observed through flow cytometry analysis .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Simpler structure with similar moiety | Plant hormone; lower antimicrobial activity |
| Sulfonamide-based indole analogs | Similar functional groups | Used in medicinal chemistry; varied efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
